molecular formula C5H5NOS B1322358 4-Methylisothiazole-5-carbaldehyde CAS No. 88511-33-5

4-Methylisothiazole-5-carbaldehyde

Cat. No.: B1322358
CAS No.: 88511-33-5
M. Wt: 127.17 g/mol
InChI Key: MMABGRJFGBUSEF-UHFFFAOYSA-N
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Description

4-Methylisothiazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C₅H₅NOS. It belongs to the isothiazole family and is characterized by a five-membered ring containing nitrogen and sulfur atoms.

Scientific Research Applications

4-Methylisothiazole-5-carbaldehyde has a wide range of applications in scientific research:

Safety and Hazards

4-Methylisothiazole-5-carbaldehyde is considered a hazardous substance. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylisothiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiosemicarbazide with formic acid, followed by cyclization to form the isothiazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Methylisothiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methylisothiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects, where it disrupts essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylisothiazole-5-carbaldehyde is unique due to the presence of both nitrogen and sulfur atoms in the ring, which imparts distinct chemical and biological properties. The methyl group at the 4-position also influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-1,2-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-2-6-8-5(4)3-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMABGRJFGBUSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625367
Record name 4-Methyl-1,2-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-33-5
Record name 4-Methyl-5-isothiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88511-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,2-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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